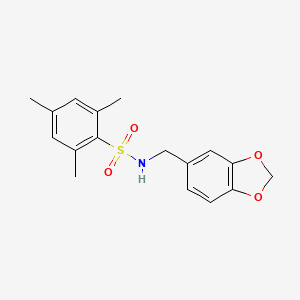
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TMB-4, is a sulfonamide compound that has gained significant attention in scientific research. TMB-4 has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in various applications.
Mecanismo De Acción
The mechanism of action of TMB-4 involves the inhibition of bacterial cell wall synthesis. TMB-4 targets the bacterial enzyme MurA, which is responsible for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting MurA, TMB-4 prevents the synthesis of peptidoglycan, leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, TMB-4 has also been found to exhibit other biochemical and physiological effects. TMB-4 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. TMB-4 has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-4 has several advantages for use in lab experiments. It is a highly potent compound, making it effective at low concentrations. TMB-4 also exhibits a broad spectrum of activity against different bacterial strains, making it a versatile compound for use in various applications. However, TMB-4 also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, TMB-4 has not been extensively studied for its toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of TMB-4. One area of research is the development of new antibiotics based on the structure of TMB-4. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of TMB-4 for the treatment of various diseases. Additionally, the toxicity of TMB-4 needs to be further studied to determine its safety for use in various applications.
Métodos De Síntesis
TMB-4 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting intermediate is then reacted with an amine to form TMB-4.
Aplicaciones Científicas De Investigación
TMB-4 has been extensively studied for its antimicrobial properties. It has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. TMB-4 has also been found to be effective against drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-12(2)17(13(3)7-11)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFXEIMBAEIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzo[1,3]dioxol-5-ylmethyl-2,4,6-trimethyl-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

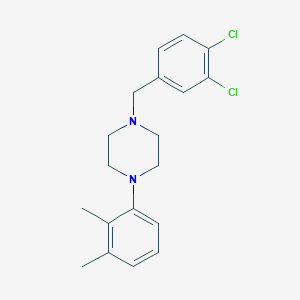
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
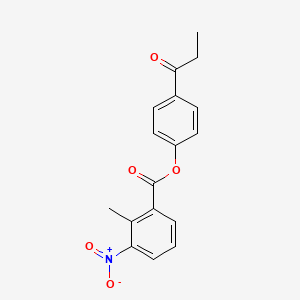
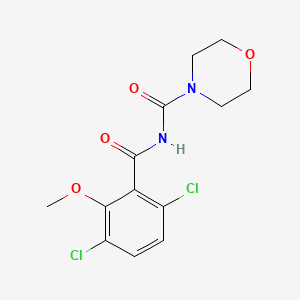


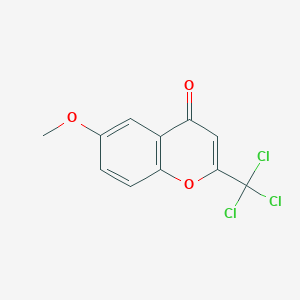
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)

![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)

